molecular formula C7H17N3O2S B12124384 N,N-dimethyl-1,4-diazepane-1-sulfonamide

N,N-dimethyl-1,4-diazepane-1-sulfonamide

Cat. No.: B12124384
M. Wt: 207.30 g/mol
InChI Key: WFGRTRULPNUXGG-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,4-diazepane-1-sulfonamide is an organic compound with the molecular formula C7H17N3O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a seven-membered diazepane ring substituted with dimethyl and sulfonamide groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Sulfonation: : One common method to synthesize N,N-dimethyl-1,4-diazepane-1-sulfonamide involves the direct sulfonation of 1,4-diazepane. This process typically uses chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions to avoid over-sulfonation.

  • Dimethylation: : Another approach involves the dimethylation of 1,4-diazepane-1-sulfonamide. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of reagents and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethyl-1,4-diazepane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

  • Substitution: : The sulfonamide group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-1,4-diazepane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-1,4-diazepane-1-sulfonamide exerts its effects involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,4-diazepane: Lacks the sulfonamide group, resulting in different reactivity and applications.

    1,4-diazepane-1-sulfonamide: Lacks the dimethyl groups, affecting its solubility and biological activity.

    N-methyl-1,4-diazepane-1-sulfonamide: Contains only one methyl group, leading to different steric and electronic properties.

Uniqueness

N,N-dimethyl-1,4-diazepane-1-sulfonamide is unique due to the presence of both dimethyl and sulfonamide groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-sulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-6-3-4-8-5-7-10/h8H,3-7H2,1-2H3

InChI Key

WFGRTRULPNUXGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCCNCC1

Origin of Product

United States

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